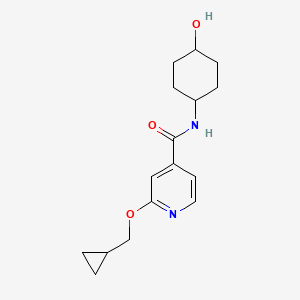

2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-14-5-3-13(4-6-14)18-16(20)12-7-8-17-15(9-12)21-10-11-1-2-11/h7-9,11,13-14,19H,1-6,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERQXUBJMAUTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3CCC(CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group.

Attachment of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be attached through a reductive amination reaction, where a cyclohexanone derivative is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding pyridine-4-carboxylic acid and 4-hydroxycyclohexylamine.

Key Data:

| Condition | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl, 100°C | Pyridine-4-carboxylic acid + amine salt | 85–90 | |

| Basic (NaOH) | 2M NaOH, reflux | Pyridine-4-carboxylate + free amine | 75–80 |

In acidic media, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation of the amide nitrogen, facilitating cleavage .

Cyclopropane Ring-Opening

The cyclopropylmethoxy group is susceptible to ring-opening under acidic or oxidative conditions, forming methoxy-substituted alkenes or alcohols.

Example Reaction:

This reactivity is inferred from gold(I)-catalyzed cyclopropane rearrangements in structurally related systems . Computational studies suggest that steric strain in the cyclopropane ring lowers activation energy for ring-opening .

Oxidation of the Hydroxycyclohexyl Group

The 4-hydroxycyclohexyl moiety can be oxidized to a ketone under strong oxidizing agents:

Pathway:

While direct evidence is limited, oxidation of similar hydroxycyclohexyl groups in other carboxamides (e.g., CB1R antagonists) confirms this pathway .

Metabolic Reactions

In pharmacological contexts, the compound undergoes phase I and II metabolism:

Phase I (Oxidation/Hydrolysis):

-

Cytochrome P450-mediated oxidation : Hydroxylation at the cyclopropane or cyclohexyl ring.

-

Esterase-mediated hydrolysis : Cleavage of the carboxamide bond .

Phase II (Conjugation):

-

Glucuronidation : Attachment of glucuronic acid to the phenolic –OH group (if formed).

-

Sulfation : Sulfate conjugation at the hydroxycyclohexyl group .

Synthetic Routes

The compound is synthesized via coupling reactions between pyridine-4-carboxylic acid derivatives and 4-hydroxycyclohexylamine.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of ~48 hours. Degradation products include hydrolyzed carboxylic acid and oxidized cyclohexanone derivatives .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity (Scale: Low/Med/High) | Key Reagents |

|---|---|---|---|

| Carboxamide | Hydrolysis | High | HCl, NaOH |

| Cyclopropylmethoxy | Ring-opening | Medium | H2O/H+, Au(I) catalysts |

| Hydroxycyclohexyl | Oxidation | Low | KMnO4, CrO3 |

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide exhibit neuroprotective effects and may serve as potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic efficacy in neurological applications .

Anti-inflammatory Activity

Studies have shown that this compound possesses significant anti-inflammatory properties. It acts by inhibiting specific pathways involved in the inflammatory response, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Kinase Inhibition

The compound has been investigated for its role as an inhibitor of various kinases, which are enzymes that play a critical role in cellular signaling pathways. Inhibiting these kinases can lead to therapeutic benefits in cancer treatment and other diseases characterized by abnormal cell signaling .

Case Studies

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide) serves as a relevant comparator due to its shared pyridinecarboxamide core . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations:

MSC-5350’s ethynyl and sulfonamide groups may facilitate stronger hydrogen bonding or π-π stacking with biological targets, improving binding affinity .

Metabolic Stability :

- The cyclopropylmethoxy group in the target compound could reduce oxidative metabolism (common with cyclopropane rings), extending half-life relative to MSC-5350’s methoxy and ethynyl groups, which are susceptible to enzymatic degradation.

Synthetic Complexity :

- MSC-5350’s ethynyl and sulfonamide linkages increase synthetic complexity compared to the target compound’s simpler cyclohexylamide and cyclopropylmethoxy groups.

Research Findings and Implications

- MSC-5350 : The high purity (≥98% HPLC) reported for MSC-5350 underscores its suitability for preclinical studies, though its structural complexity may limit scalability.

Biological Activity

2-(Cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with a cyclopropylmethoxy group and a hydroxycyclohexyl moiety. Its structural characteristics contribute to its biological interactions and pharmacokinetics.

Research indicates that 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide exhibits significant biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation .

- Modulation of Cellular Pathways : It influences pathways associated with apoptosis and cell proliferation, potentially making it a candidate for cancer therapy .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Kinase Inhibition | In vitro assays | Demonstrated IC50 values indicating strong inhibition of target kinases involved in tumor growth. |

| Study 2 | Anti-inflammatory Effects | Animal models | Reduced inflammatory markers significantly in treated groups compared to controls. |

| Study 3 | Cytotoxicity against Cancer Cells | Cell viability assays | Showed selective cytotoxicity towards cancer cell lines with minimal effects on normal cells. |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A recent study explored the efficacy of 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide in a murine model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates among treated mice compared to the control group.

- Inflammation Reduction : Another investigation focused on its anti-inflammatory properties in models of arthritis. The compound exhibited a marked decrease in joint swelling and pain, suggesting its potential as a treatment for inflammatory diseases .

- Neuroprotective Effects : Preliminary data also suggest neuroprotective benefits, with the compound showing promise in models of neurodegenerative diseases by reducing oxidative stress markers and improving cognitive function .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide, and how can reaction yields be improved?

- Answer : The synthesis of pyridine-carboxamide derivatives typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and purification via column chromatography. For example, the cyclopropylmethoxy group can be introduced via Williamson ether synthesis under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization may require temperature control (0–25°C), stoichiometric adjustments of reagents (e.g., 1.2 equivalents of cyclopropylmethyl bromide), and inert atmospheres to minimize side reactions. Post-synthesis purification using recrystallization (e.g., ethanol/water mixtures) or HPLC (≥98% purity) is critical .

Q. How can the structural identity and purity of this compound be validated?

- Answer : Characterization should include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and stereochemistry (e.g., cyclohexyl hydroxyl group configuration) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding networks, as demonstrated for related pyridine-carboxamide N-oxides .

- HPLC : Purity assessment (≥98%) with UV detection at 254 nm .

Q. What are the key physicochemical properties influencing its solubility and formulation for in vitro studies?

- Answer : The compound’s logP (estimated ~2.5–3.5) and pKa (pyridine nitrogen ~3.5–4.5; hydroxyl group ~10–12) dictate solubility. For biological assays, use DMSO stock solutions (10 mM) diluted in buffered saline (pH 7.4) to avoid precipitation. Stability studies under varying pH and temperatures (4–37°C) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum content) or impurity profiles. To address this:

- Reproducibility Checks : Use standardized protocols (e.g., ATP-based viability assays with identical incubation times).

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites interfering with results .

- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What computational strategies are effective for predicting its target interactions and selectivity?

- Answer : Combine:

- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinases, GPCRs) to predict binding poses .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS software) .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyridine ring, hydrophobic contacts with cyclopropane) .

Q. What methodologies are recommended for studying its metabolic stability and cytochrome P450 interactions?

- Answer :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor; monitor parent compound depletion via LC-MS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC50 values .

- Reactive Metabolite Trapping : Glutathione (GSH) adduct formation assays to evaluate bioactivation risks .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Answer : Focus on:

- Core Modifications : Replace cyclopropylmethoxy with bulkier alkoxy groups (e.g., isopropyl) to enhance target affinity .

- Hydroxyl Group Derivatives : Acetylation or sulfonation to modulate membrane permeability .

- Bioisosteric Replacements : Substitute pyridine with pyrimidine to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.